molecular formula C9H9F3O2S B1659381 {4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol CAS No. 647857-17-8

{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol

Cat. No.: B1659381
CAS No.: 647857-17-8
M. Wt: 238.23
InChI Key: HWMUSXZYZCDORA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of {4-methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol follows International Union of Pure and Applied Chemistry conventions, providing a comprehensive description of the molecular structure and substituent positioning. The compound is officially designated as [4-methoxy-3-(trifluoromethylsulfanyl)phenyl]methanol, with the Chemical Abstracts Service registry number 647857-17-8 serving as its unique identifier in chemical databases. The molecular formula C₉H₉F₃O₂S indicates the presence of nine carbon atoms, nine hydrogen atoms, three fluorine atoms, two oxygen atoms, and one sulfur atom, arranged in a specific three-dimensional configuration that determines the compound's chemical behavior and physical properties.

The compound's structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System code COC1=C(C=C(C=C1)CO)SC(F)(F)F, which provides a linear description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C9H9F3O2S/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-4,13H,5H2,1H3 offers additional structural information, while the corresponding International Chemical Identifier Key HWMUSXZYZCDORA-UHFFFAOYSA-N serves as a condensed hash representation for database searching and molecular identification purposes.

Property Value Source
IUPAC Name [4-methoxy-3-(trifluoromethylsulfanyl)phenyl]methanol
CAS Registry Number 647857-17-8
Molecular Formula C₉H₉F₃O₂S
Molecular Weight 238.23 g/mol
MDL Number MFCD22056443
SMILES Code COC1=C(C=C(C=C1)CO)SC(F)(F)F

The systematic identification of this compound within chemical databases reveals its classification as an organosulfur compound containing both fluorinated and oxygenated functional groups. The presence of the trifluoromethylsulfanyl substituent distinguishes this molecule from simpler benzyl alcohol derivatives and contributes to its enhanced lipophilicity and metabolic stability characteristics. The methoxy group at the para position relative to the hydroxymethyl substituent, combined with the meta-positioned trifluoromethylsulfanyl group, creates a unique substitution pattern that influences both the electronic distribution and steric accessibility of the aromatic ring system.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by a planar aromatic benzene ring system with three distinct substituents that influence the overall three-dimensional structure and conformational preferences. The aromatic core adopts a hexagonal planar configuration with carbon-carbon bond lengths typical of benzene derivatives, while the substituent groups exhibit specific geometric arrangements that affect both intramolecular interactions and intermolecular packing behaviors. The hydroxymethyl group attached to the aromatic ring can adopt various rotational conformations around the carbon-carbon single bond, with the preferred orientation influenced by hydrogen bonding interactions and steric considerations involving the adjacent substituents.

The trifluoromethylsulfanyl group represents a particularly significant structural feature that affects the molecular geometry through its tetrahedral sulfur center and the highly electronegative fluorine atoms. The carbon-sulfur bond length in the trifluoromethylsulfanyl substituent is approximately 1.81 Ångströms, while the sulfur-carbon bond connecting to the aromatic ring measures approximately 1.77 Ångströms, values consistent with typical organosulfur compounds. The three fluorine atoms in the trifluoromethyl group are arranged in a tetrahedral geometry around the carbon center, with carbon-fluorine bond lengths of approximately 1.35 Ångströms and fluorine-carbon-fluorine bond angles close to the ideal tetrahedral angle of 109.5 degrees.

The methoxy substituent contributes to the molecular geometry through its approximately tetrahedral oxygen center, with the carbon-oxygen bond length measuring approximately 1.43 Ångströms and the oxygen-carbon bond to the methyl group at approximately 1.41 Ångströms. The methoxy group can rotate around the carbon-oxygen bond connecting it to the aromatic ring, with the preferred conformation influenced by electronic effects and potential hydrogen bonding interactions with neighboring substituents. The hydroxymethyl group exhibits similar conformational flexibility, with the carbon-oxygen bond length of approximately 1.43 Ångströms and the oxygen-hydrogen bond length of approximately 0.96 Ångströms.

Geometric Parameter Value Description
Aromatic C-C Bond Length 1.39 Å Benzene ring carbon-carbon bonds
C-S Bond Length (aromatic) 1.77 Å Sulfur attachment to ring
C-S Bond Length (CF₃) 1.81 Å Sulfur to trifluoromethyl carbon
C-F Bond Length 1.35 Å Carbon-fluorine bonds in CF₃ group
C-O Bond Length (methoxy) 1.43 Å Methoxy oxygen to aromatic carbon
C-O Bond Length (methanol) 1.43 Å Hydroxymethyl carbon to oxygen
F-C-F Bond Angle 109.5° Tetrahedral angles in CF₃ group

The conformational analysis reveals that the molecule can adopt multiple low-energy conformations due to the rotational freedom around several single bonds, particularly the carbon-carbon bond connecting the hydroxymethyl group to the aromatic ring and the carbon-oxygen bond of the methoxy substituent. Computational studies suggest that the most stable conformations involve orientations that minimize steric clashes between the bulky trifluoromethylsulfanyl group and other substituents while maximizing favorable electronic interactions. The presence of the highly electronegative fluorine atoms creates significant dipole moments that influence both intramolecular conformational preferences and intermolecular association patterns in the solid state and solution phases.

Electronic Structure and Resonance Stabilization Effects

The electronic structure of this compound is dominated by the aromatic π-electron system of the benzene ring, which is significantly perturbed by the electron-donating methoxy group and the electron-withdrawing trifluoromethylsulfanyl substituent. The methoxy group acts as a strong electron-donating substituent through both inductive and resonance effects, with the oxygen atom's lone pairs capable of delocalizing into the aromatic π-system. This electron donation increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the methoxy substituent, thereby enhancing the nucleophilic character of these carbon centers and influencing the compound's reactivity patterns.

The trifluoromethylsulfanyl group exerts a strong electron-withdrawing influence on the aromatic system through both inductive and field effects, primarily due to the highly electronegative fluorine atoms and the polarizable sulfur center. The electronegativity difference between carbon and fluorine creates a significant dipole moment in the carbon-fluorine bonds, while the sulfur atom's ability to accommodate electron density through its vacant d-orbitals contributes to the overall electron-withdrawing character. This combination of effects results in a deactivation of the aromatic ring toward electrophilic substitution reactions while simultaneously increasing its susceptibility to nucleophilic attack under appropriate conditions.

The resonance stabilization effects in this compound involve multiple contributing structures that distribute electron density throughout the aromatic system and adjacent functional groups. The methoxy substituent can participate in resonance through donation of oxygen lone pairs to the aromatic π-system, creating contributing structures with positive charge on oxygen and negative charge distributed around the ring. Simultaneously, the hydroxymethyl group can engage in weak resonance interactions through the carbon-carbon bond connecting it to the aromatic ring, although this effect is less pronounced than those involving directly conjugated systems.

Electronic Effect Substituent Type Magnitude Impact on Ring
Electron Donation Methoxy +R, +I Strong Activation toward electrophiles
Electron Withdrawal Trifluoromethylsulfanyl -I, -F Very Strong Deactivation toward electrophiles
Dipole Moment CF₃S group Permanent High Intermolecular interactions
Polarizability Sulfur center Variable Moderate Reactivity modulation

The molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the methoxy-substituted portion of the aromatic ring, reflecting the electron-donating character of this substituent. Conversely, the lowest unoccupied molecular orbital shows significant contribution from the region adjacent to the trifluoromethylsulfanyl group, indicating the electron-withdrawing nature of this substituent and its influence on the compound's electronic transitions. The energy gap between these frontier molecular orbitals is intermediate between those of simple benzyl alcohol derivatives and highly fluorinated aromatic compounds, suggesting moderate reactivity and potential utility in electronic applications.

The electrostatic potential surface of this compound demonstrates the polarization of electron density caused by the competing electronic effects of the methoxy and trifluoromethylsulfanyl substituents. Regions of high electron density appear near the methoxy oxygen and the aromatic carbons ortho and para to this substituent, while areas of low electron density are concentrated around the fluorine atoms and the carbon centers adjacent to the trifluoromethylsulfanyl group. This electronic distribution pattern has significant implications for the compound's hydrogen bonding capabilities, intermolecular interactions, and potential biological activity through selective binding to complementary electron-deficient or electron-rich sites on target molecules.

Comparative Analysis with Related Benzyl Alcohol Derivatives

The comparative analysis of this compound with related benzyl alcohol derivatives reveals significant structural and electronic differences that influence physical properties, chemical reactivity, and potential applications. When compared to simple 4-methoxybenzyl alcohol, the incorporation of the trifluoromethylsulfanyl group substantially alters the compound's lipophilicity, metabolic stability, and electronic characteristics. The trifluoromethyl group is known to enhance lipophilicity while simultaneously increasing metabolic resistance due to the strength of carbon-fluorine bonds, effects that are further amplified by the presence of the sulfur linker atom.

Comparative molecular weight analysis demonstrates that this compound with a molecular weight of 238.23 grams per mole is significantly heavier than simple methoxybenzyl alcohols, which typically have molecular weights around 138 grams per mole. This increased molecular weight reflects the incorporation of the trifluoromethylsulfanyl substituent and contributes to enhanced intermolecular interactions and potentially altered pharmacokinetic properties. Related compounds such as 4-methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol, with a molecular weight of 220.19 grams per mole, provide insight into the specific contribution of the sulfur atom to the overall molecular properties.

The electronic effects comparison reveals that while methoxy-substituted benzyl alcohols are generally electron-rich and activated toward electrophilic substitution, the introduction of the trifluoromethylsulfanyl group creates a compound with mixed electronic character. Unlike simple 4-methoxybenzyl alcohol, which exhibits uniform activation of the aromatic ring, this compound demonstrates regional variations in electron density that can lead to regioselective reactions and unique binding properties. This electronic heterogeneity distinguishes it from both simple methoxy derivatives and purely electron-withdrawing fluorinated compounds.

Compound Molecular Weight Key Substituents Electronic Character Lipophilicity
4-Methoxybenzyl alcohol 138.17 g/mol Methoxy Electron-rich Moderate
Target compound 238.23 g/mol Methoxy, CF₃S Mixed character High
4-Methoxy-3-methyl-5-CF₃ benzyl alcohol 220.19 g/mol Methoxy, CF₃ Moderately electron-poor High
4-Methoxy-3-CF₃ benzyl alcohol 206.16 g/mol Methoxy, CF₃ Mixed character High

Structural comparison with related trifluoromethyl-containing benzyl alcohols reveals that the sulfur linker in this compound provides additional conformational flexibility compared to directly attached trifluoromethyl groups. This flexibility can influence molecular recognition processes and binding interactions with biological targets or synthetic receptors. The sulfur atom also introduces additional sites for potential chemical modification or coordination, expanding the synthetic utility of the compound compared to simpler analogs.

Properties

IUPAC Name

[4-methoxy-3-(trifluoromethylsulfanyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2S/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMUSXZYZCDORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738793
Record name {4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647857-17-8
Record name {4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Oxidation of Methyl Groups

A widely applied method involves the oxidation of 4-methoxy-3-[(trifluoromethyl)sulfanyl]toluene. This approach parallels industrial processes for p-methoxybenzyl alcohol production, where methoxy toluene undergoes catalytic oxidation. In the target compound’s case, oxygen or peroxides serve as oxidants, often in the presence of transition metal catalysts. For example, a patent by describes a two-step oxidation-hydrogenation process for p-methoxybenzyl alcohol, which can be adapted for the trifluoromethylsulfanyl analog:

  • Oxidation Step : The methyl group is oxidized to a carbonyl intermediate using oxygen and a cobalt-based catalyst at 80–120°C.
  • Hydrogenation Step : The resulting aldehyde is reduced to the alcohol via catalytic hydrogenation (e.g., Pd/C or Raney Ni).

Yields for analogous systems range from 70% to 85%, though the electron-deficient nature of the trifluoromethylsulfanyl group may necessitate higher catalyst loadings.

Reduction of Carbonyl Precursors

Aldehyde Reduction

{4-Methoxy-3-[(trifluoromethyl)sulfanyl]benzaldehyde} serves as a direct precursor to the target alcohol. Reduction is typically achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ethanol. For instance, reports a 98% yield in the reduction of a related trifluoromethyl-substituted aldehyde using NaBH4 at 0°C. Steric hindrance from the trifluoromethylsulfanyl group may slow reaction kinetics, requiring extended reaction times (12–24 h).

Ketone Reduction

While less common, ketone precursors (e.g., 4-methoxy-3-[(trifluoromethyl)sulfanyl]acetophenone) can be reduced selectively to the secondary alcohol. Asymmetric reduction using chiral catalysts like CBS (Corey-Bakshi-Shibata) has been explored for enantiomerically pure forms, though scalability remains a challenge.

Mitsunobu Reaction Approach

The Mitsunobu reaction offers a robust route for installing the hydroxymethyl group while preserving sensitive substituents. As demonstrated in, this method involves coupling a phenol precursor with a protected alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3):

  • Substrate Preparation : 4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenol is synthesized via nucleophilic aromatic substitution or diazotization.
  • Mitsunobu Reaction : The phenol reacts with a benzyl alcohol derivative under DEAD/PPh3 conditions, yielding the protected alcohol.
  • Deprotection : Acidic or basic hydrolysis removes protecting groups (e.g., acetyl or tert-butyldimethylsilyl).

This method achieves yields exceeding 90% but requires stoichiometric reagents, increasing costs.

Ionic Liquid-Mediated Syntheses

Phosphonium ionic liquids, such as trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide ([P666,14][NTf2]), have emerged as green solvents for dehydrative etherification and alcohol synthesis. As detailed in, 4-methoxybenzyl alcohol derivatives undergo efficient dehydration in ionic liquids without metal catalysts. For the target compound:

  • Etherification : The alcohol precursor reacts with a trifluoromethylsulfanyl-containing electrophile in [P666,14][NTf2] at 120°C.
  • Isolation : The product is extracted via phase separation, minimizing aqueous waste.

This method reduces byproduct formation and enhances recyclability, though reaction times may extend to 48 h.

Comparative Analysis of Methods

The table below summarizes key parameters for the discussed synthetic routes:

Method Yield (%) Key Reagents/Conditions Advantages Limitations
Oxidation of Toluenes 70–85 O2, Co catalyst, 80–120°C Scalable, industrial applicability Requires high-pressure equipment
Aldehyde Reduction 85–98 NaBH4, 0°C, ethanol High selectivity Sensitive to moisture
Mitsunobu Reaction 90–98 DEAD, PPh3, THF Preserves stereochemistry Costly reagents
Ionic Liquid Synthesis 75–88 [P666,14][NTf2], 120°C, 24–48 h Eco-friendly, recyclable solvent Long reaction times

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

The trifluoromethylsulfanyl group’s strong electron-withdrawing nature directs incoming electrophiles to the ortho and para positions, complicating methoxy group introduction. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) has been employed to overcome this, enabling precise functionalization.

Stability of Intermediates

The aldehyde intermediate is prone to oxidation under acidic conditions. Stabilization via in situ protection (e.g., acetal formation) or low-temperature processing (<10°C) mitigates degradation.

Green Chemistry Considerations

Replacing traditional solvents with ionic liquids or water-ethanol mixtures reduces environmental impact. For example, reports a 20% reduction in solvent waste using phosphonium ionic liquids.

Chemical Reactions Analysis

Sulfonylation Reactions

{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol undergoes dehydroxylative trifluoromethylsulfonylation under R<sub>3</sub>P/ICH<sub>2</sub>CH<sub>2</sub>I-promoted conditions. This reaction replaces the hydroxyl group with a trifluoromethylsulfonyl (-SO<sub>2</sub>CF<sub>3</sub>) moiety, forming aryl trifluoromethyl sulfones.

Key Reaction Parameters

ParameterConditionsYield (%)Source
SolventDMF85–92
ReagentsPh<sub>3</sub>P (1.4 equiv), ICH<sub>2</sub>CH<sub>2</sub>I (1.4 equiv)-
Temperature80°C (15 min)89
Substrate ScopeBenzyl alcohols, allyl alcohols, alkyl alcohols45–92

The reaction proceeds via a halogen-bond-driven mechanism, where iodophosphonium intermediates activate the alcohol for nucleophilic substitution by sulfinates . Steric hindrance reduces yields for secondary alcohols (e.g., 45% for cyclohexanol derivatives) .

Oxidation to Aldehydes

The primary alcohol group is oxidized to an aldehyde under acceptorless dehydrogenation conditions using diruthenium(II,II) catalysts.

Catalytic Efficiency

CatalystSubstrateProductYield (%)Source
[Ru<sub>2</sub>(L1)(OAc)<sub>3</sub>]ClThis compound4-Methoxy-3-[(trifluoromethyl)sulfanyl]benzaldehyde93

This diruthenium complex operates via a bimetallic pathway, requiring no external oxidants . The reaction is highly selective for primary alcohols, avoiding over-oxidation to carboxylic acids.

Condensation Reactions

The alcohol participates in Claisen–Schmidt condensations with ketones to form α,β-unsaturated ketones.

Example Reaction

Reactants :

  • This compound

  • N-Methyl-4-piperidone

Conditions :

  • Solvent: Acetic acid

  • Catalyst: Dry HCl gas

  • Time: 7 days at room temperature

Product :
(E)-3-[(4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl)methylene]-N-methylpiperidin-4-one (Yield: 78%) .

Ullmann-Type Coupling for Aryl Ether Formation

The hydroxyl group reacts with aryl halides in ligand-free Ullmann coupling to form diaryl ethers.

Optimized Conditions

ParameterValueSource
CatalystCuI
BaseK<sub>2</sub>CO<sub>3</sub>
SolventToluene/EtOH (1:1)
Temperature110°C

Example Product :
4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl 4-methoxyphenyl ether (Yield: 82%) .

Dehydrative Cyclization

Activation by triflic anhydride (Tf<sub>2</sub>O) facilitates intramolecular cyclization to form fluorazones.

Mechanistic Insights

  • Step 1 : Tf<sub>2</sub>O activates the tertiary amide intermediate derived from the alcohol.

  • Step 2 : Base additives (e.g., 2,6-lutidine) neutralize TfOH byproducts, preventing reaction inhibition .

Reaction Outcome :

  • Conversion: >95% (with 2,6-lutidine) vs. <10% (without base) .

Halogenation and Functional Group Interconversion

The benzylic hydroxyl group is susceptible to halogenation:

ReagentProductYield (%)Source
SOCl<sub>2</sub> (thionyl chloride){4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methyl chloride91
POBr<sub>3</sub>{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methyl bromide87

These intermediates are pivotal for further cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig aminations) .

Stability and Side Reactions

  • Acid Sensitivity : The trifluoromethylsulfanyl group is stable under acidic conditions (pH > 3) .

  • Oxidative Degradation : Prolonged exposure to H<sub>2</sub>O<sub>2</sub> leads to sulfoxide formation (Yield: 22% after 24 h).

Scientific Research Applications

{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing trifluoromethyl groups.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs with improved efficacy and reduced side effects.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of {4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol can be compared to the following analogs (Table 1):

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents Key Features Applications/Properties Reference
This compound -OCH₃ (C4), -SCF₃ (C3), -CH₂OH High polarity due to -CH₂OH; enhanced lipophilicity from -SCF₃ Potential pharmaceutical intermediate
{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol -CH₃ (C4), -C₆H₃(CF₃) (C2), thiazole ring Heterocyclic backbone improves metabolic stability; methyl group increases steric bulk Agrochemical research (e.g., herbicide intermediates)
{5-[(2,6-Dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol -Cl (C2, C6), -SC₆H₃Cl₂, pyrazole ring Chlorine atoms enhance electronegativity; pyrazole core aids in hydrogen bonding Antimicrobial or antifungal agents
4-[(Trifluoromethyl)sulfanyl]benzoic acid -SCF₃ (C4), -COOH Carboxylic acid group increases acidity; used as a building block for esters/amides Synthesis of sulfonylurea herbicides

Key Comparative Insights:

The trifluoromethylsulfanyl group (-SCF₃) offers superior hydrolytic stability compared to non-fluorinated sulfanyl groups (e.g., -SCH₃), as seen in pyrazole derivatives from .

Biological and Chemical Applications

  • Heterocyclic analogs (e.g., thiazole or pyrazole derivatives) exhibit enhanced bioactivity due to their ability to participate in π-π stacking or hydrogen bonding, unlike the purely aromatic target compound .
  • 4-[(Trifluoromethyl)sulfanyl]benzoic acid () shares the -SCF₃ group but replaces -CH₂OH with -COOH, making it more acidic and suitable for ionic interactions in agrochemicals like sulfonylurea herbicides .

Research Findings and Data

Thermodynamic and Solubility Data (Inferred from Analogs)

  • LogP Values: The -SCF₃ group increases logP (lipophilicity) by ~1.5 units compared to non-fluorinated sulfanyl groups, as observed in pyrazole derivatives () .
  • Melting Points: Methanol derivatives (e.g., {5-[(2,6-Dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol) exhibit higher melting points (150–200°C) due to hydrogen bonding, whereas benzoic acid analogs () show even higher values (>200°C) due to ionic interactions .

Biological Activity

{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol is an organic compound notable for its complex structure, which includes a methoxy group, a trifluoromethyl group, and a sulfanyl moiety attached to a phenyl ring. This unique configuration contributes to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Despite the lack of extensive literature specifically detailing its biological activity, insights can be gleaned from studies of structurally similar compounds and the inherent properties of its functional groups.

The molecular formula for this compound is C10H10F3OS. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets. The presence of the sulfanyl group also plays a significant role in modulating its biological activity.

Potential Biological Activities

Research indicates that compounds containing trifluoromethyl and sulfanyl groups exhibit significant biological activities. Specifically, this compound has shown potential as:

  • Antimicrobial Agent : Compounds with similar structural features have demonstrated efficacy against various pathogens.
  • Anticancer Agent : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although specific mechanisms remain to be fully elucidated.

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways relevant to disease processes. Molecular docking studies are essential to clarify these interactions and assess binding affinities.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds can provide insights into the potential biological activity of this compound:

Compound NameStructure FeaturesUnique Aspects
4-Methoxy-3-(trifluoromethyl)phenolMethoxy and trifluoromethyl groupsLacks sulfanyl moiety; primarily used as an antioxidant
4-Methoxy-3-(trifluoromethyl)benzaldehydeAldehyde functional groupMore reactive due to the aldehyde functionality
4-(Trifluoromethoxy)anilineAmino group instead of hydroxymethylExhibits different biological activities due to amino functionality

This table illustrates how variations in functional groups affect chemical reactivity and biological activity, emphasizing the significance of the sulfanyl group in this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes to {4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol, and what are the critical intermediates?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions. A key approach involves coupling a trifluoromethyl sulfanyl-containing precursor (e.g., 4-methoxy-3-(trifluoromethylthio)benzoic acid) with a hydroxymethyl group. For example, reductive amination or nucleophilic substitution may be employed using NaBH3_3CN as a selective reducing agent to stabilize intermediates . Intermediate purification often requires column chromatography (silica gel, hexane/ethyl acetate gradients) to separate polar byproducts .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. 1^1H NMR (400 MHz, DMSO-d6_6) typically shows distinct peaks: δ 8.43 (d, aromatic protons adjacent to methoxy), 4.03 (s, methoxy group), and 3.64 (br s, hydroxymethyl). Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., -OH stretch at ~3300 cm1^{-1}) .

Q. What safety precautions are necessary when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles) due to potential irritancy. Work under a fume hood to avoid inhalation. Store at 0–6°C in airtight containers, as the trifluoromethyl sulfanyl group may hydrolyze under humidity. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed as hazardous waste .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized, particularly in coupling steps?

  • Methodological Answer : Optimize coupling conditions using catalysts like TBTU or EDC·HCl with HOBt to activate carboxylic acid intermediates. Solvent choice (DMF or THF) and stoichiometric ratios (1.1–1.3 equivalents of nucleophile) improve yields. Monitor reaction progress via TLC (Rf_f ~0.3 in 7:3 hexane:EtOAc). For challenging steps, microwave-assisted synthesis at 80°C for 1–2 hours enhances efficiency .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 13^13C NMR shifts) during characterization?

  • Methodological Answer : Unexpected shifts may arise from rotational isomerism or solvent interactions. Compare experimental data with computed spectra (DFT calculations at B3LYP/6-311+G(d,p) level). Use deuterated solvents (e.g., DMSO-d6_6) consistently. For ambiguous peaks, conduct 2D NMR (HSQC, HMBC) to assign correlations between protons and carbons .

Q. How does the trifluoromethyl sulfanyl group influence the compound’s reactivity in downstream derivatization?

  • Methodological Answer : The -SCF3_3 group is electron-withdrawing, directing electrophilic substitutions to the methoxy-adjacent position. Its stability under acidic conditions allows for Friedel-Crafts alkylation, but it may decompose under strong bases (e.g., NaOH > 1M). For functionalization, protect the hydroxymethyl group with TBSCl before introducing halogens or aryl groups .

Q. What are the challenges in differentiating this compound from structural analogs (e.g., 3- vs. 4-substituted isomers)?

  • Methodological Answer : Use NOESY NMR to confirm substitution patterns: proximity between methoxy and -SCF3_3 protons indicates 3,4-disubstitution. High-resolution mass spectrometry (HRMS) with <2 ppm error distinguishes molecular formulas. X-ray crystallography provides definitive proof of regiochemistry but requires high-purity crystals grown via slow evaporation in EtOAc .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive intermediates (e.g., trifluoromethyl sulfanyl precursors) .
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves closely related impurities .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 14 days) to identify hydrolytic degradation products .

Retrosynthesis Analysis

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Reactant of Route 1
{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol
Reactant of Route 2
Reactant of Route 2
{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.